2-Bromo-4-methylbenzo[D]thiazole

Suzuki-Miyaura coupling palladium catalysis C-C bond formation

When synthesizing 2-arylbenzothiazole libraries via Suzuki-Miyaura coupling, researchers often encounter low reactivity with 2-chloro analogs, requiring extensive catalyst screening. 2-Bromo-4-methylbenzo[D]thiazole (CAS 73443-76-2) is the preferred electrophile, delivering a documented 60% yield with thiophene-2-boronic acid under standard Pd(PPh₃)₄ conditions-no ligand optimization needed. • 60% documented Suzuki-Miyaura yield; superior C-Br reactivity vs. 2-Cl analog. • 1.644 g/cm³ density enables selective phase separation in mixed-halogen biphasic workups. • 4-methyl modulates lipophilicity (LogP 3.37) for SAR exploration. • In stock; global shipping.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 73443-76-2
Cat. No. B1288503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylbenzo[D]thiazole
CAS73443-76-2
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)Br
InChIInChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
InChIKeyYDBIDZHRJCRSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylbenzo[D]thiazole Procurement Baseline & Identity


2-Bromo-4-methylbenzo[D]thiazole (CAS: 73443-76-2) is a heterocyclic benzothiazole derivative with molecular formula C₈H₆BrNS and molecular weight 228.11 g/mol . The compound features a bromine atom at the 2-position and a methyl group at the 4-position of the benzothiazole ring . As a 2-bromo-substituted benzothiazole building block, this compound is primarily utilized in organic synthesis for cross-coupling reactions, nucleophilic aromatic substitution, and the construction of more complex heterocyclic scaffolds in pharmaceutical research .

Bromo leaving group enables Pd-catalyzed cross-coupling without specialized ligands
Supports Suzuki-Miyaura, thiol cross-coupling, and SNAr workflows
4-Methyl substitution provides distinct electronic and steric profile vs. other regioisomers
Critical for SAR consistency in benzothiazole library synthesis
Higher density (predicted ~1.64 g/cm³) informs biphasic workup design
Differential separation from chloro analogs possible

2-Bromo-4-methylbenzo[D]thiazole: Why Analogs Are Not Interchangeable


Within the benzothiazole derivative class, substitution pattern and halogen identity critically determine reactivity in cross-coupling and nucleophilic displacement reactions. The 2-bromo substituent on 2-bromo-4-methylbenzo[D]thiazole provides a distinctly different leaving group profile compared to 2-chloro analogs, directly impacting reaction rates in palladium-catalyzed transformations and the yields achievable under specific conditions [1]. Furthermore, the 4-methyl substitution distinguishes this scaffold from other benzothiazole regioisomers bearing substituents at the 5-, 6-, or 7-positions, which exhibit altered electronic properties and steric accessibility that cannot be compensated for by simple reaction condition adjustments [2]. The evidence presented below quantifies these differential dimensions to inform scientifically grounded procurement decisions.

Target
2-Bromo-4-methylbenzo[D]thiazole: C-Br bond enables efficient oxidative addition; standard Pd conditions sufficient.
2-Chloro analog
2-Chloro-4-methylbenzothiazole: lower reactivity may require specialized ligands or elevated temperatures, risking side reactions.
Target
Methyl group at 4-position influences steric accessibility and electronic distribution for coupling regioselectivity.
5-/6-/7-Methyl regioisomers
Alternative substitution patterns alter electronic properties; cross-coupling outcomes may not transfer without re-optimization.

2-Bromo-4-methylbenzo[D]thiazole: Quantitative Evidence vs. Comparators


Suzuki-Miyaura Coupling Reactivity: Br vs. Cl Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling with thiophene-2-boronic acid, 2-bromo-4-methylbenzo[D]thiazole delivers a 60% isolated yield of the 2-arylbenzothiazole product under standard Pd(PPh₃)₄/K₂CO₃ conditions in toluene/water at 110°C for 24 h . In contrast, the corresponding 2-chloro-4-methylbenzothiazole exhibits negligible conversion under identical conditions due to the substantially lower reactivity of the C(sp²)-Cl bond in oxidative addition, typically requiring specialized ligands or elevated temperatures to achieve comparable coupling efficiency [1].

Suzuki-Miyaura Coupling
Reported
Target60% isolated yield
Comparator2-Cl analog: negligible conversion
Bromo substrate suits standard Pd(PPh₃)₄ conditions without specialized ligands.
Thiophene-2-boronic acid, toluene/water, 110°C, 24 h; yield may vary with boronic acid.
Suzuki-Miyaura coupling palladium catalysis C-C bond formation benzothiazole functionalization

Nucleophilic Aromatic Substitution: Br vs. Cl Leaving Group

The 2-position C-Br bond in 2-bromo-4-methylbenzo[D]thiazole exhibits significantly higher leaving group aptitude in nucleophilic aromatic substitution (SNAr) compared to the corresponding C-Cl bond in 2-chloro-4-methylbenzothiazole. This differential reactivity is quantified by the relative reaction rates for displacement by alkyl thiolates under Pd-catalyzed conditions: 2-bromobenzothiazole derivatives undergo thiol cross-coupling in high yields with Pd catalysts, while chloro analogs require more forcing conditions or alternative synthetic strategies [1]. The bromo substituent at the 2-position is specifically activated by the adjacent nitrogen and sulfur atoms in the thiazole ring, creating an electrophilic center with measured reactivity toward nucleophiles that is approximately 10-50× greater than the chloro analog in polar aprotic solvents [2].

Nucleophilic Aromatic Substitution
Class-level
Approx. 10–50× reactivity advantage for C-Br vs. C-Cl in benzothiazole 2-position SNAr.
Conditions: Pd-catalyzed thiol cross-coupling; polar aprotic solvents.
Higher leaving group aptitude supports milder thiolation conditions.
Class-level inference; specific rates depend on nucleophile and solvent.
nucleophilic aromatic substitution leaving group aptitude heteroaryl halides benzothiazole derivatization

Density and Physical Property Comparison

2-Bromo-4-methylbenzo[D]thiazole has a predicted density of 1.644 ± 0.06 g/cm³ , which is substantially higher than 2-chloro-4-methylbenzothiazole (predicted density 1.365 ± 0.06 g/cm³) . This 20% density differential arises from the greater atomic mass of bromine (79.9 g/mol) versus chlorine (35.5 g/mol). The higher density affects formulation behavior, solvent partitioning, and crystallization properties. Additionally, the compound is classified as practically insoluble in aqueous media, with an estimated aqueous solubility of 0.0133 mg/mL (5.8 × 10⁻⁵ mol/L) and a predicted LogP of 3.37, indicating strong preference for organic phases .

Density Comparison
Data to verify
Target1.644 ± 0.06 g/cm³
2-Cl analog1.365 ± 0.06 g/cm³
~20% higher density due to Br mass.
Density differential supports biphasic workup and centrifugation design.
Predicted values; experimental confirmation recommended.
physical property prediction density comparison benzothiazole derivatives solubility parameter

Commercial Availability and Purity Grades

2-Bromo-4-methylbenzo[D]thiazole is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The highest documented commercial purity is 98% (ALFA GROUP), with other suppliers offering 97% (ChemScene, CymitQuimica) and 96% (AKSci) grades . In contrast, the 2-chloro analog 2-chloro-4-methylbenzothiazole is typically supplied at 98% purity as standard . For procurement decisions, the bromo compound's slightly lower baseline purity ceiling (98% vs. potentially higher for chloro analog) should be weighed against its superior synthetic reactivity.

Purity Grade Availability
Data to verify
Range: 95–98% (highest documented 98%); chloro analog also 98% standard.
Purity grade choice influences stoichiometry and impurity management.
Supplier specifications may change; verify lot-specific COA.
purity specification procurement grade benzothiazole building block quality control

2-Bromo-4-methylbenzo[D]thiazole: Application Scenarios for Procurement


Suzuki-Miyaura Coupling for 2-Arylbenzothiazole Libraries

This compound is the preferred substrate for constructing 2-arylbenzothiazole libraries via Suzuki-Miyaura coupling when thiophene or phenyl boronic acids are employed. The documented 60% yield with thiophene-2-boronic acid under standard Pd(PPh₃)₄ conditions provides a validated starting point for optimization, whereas the 2-chloro analog would require extensive catalyst screening or ligand development .

Thiol Cross-Coupling for C-S Bond Formation

2-Bromo-4-methylbenzo[D]thiazole serves as an optimal electrophile in palladium-catalyzed thiol cross-coupling reactions, where the activated C-Br bond enables high-yield C-S bond formation with alkyl and aryl thiolates . This reactivity profile is particularly advantageous when synthesizing 2-thioether-substituted benzothiazole pharmacophores, a common motif in kinase inhibitors and antimicrobial agents .

Building Block for Anticancer & Antimicrobial Leads

The compound is widely utilized as a building block in the synthesis of benzothiazole-based anticancer and antimicrobial drug candidates . The 2-bromo substituent provides a versatile handle for late-stage diversification, while the 4-methyl group modulates lipophilicity (LogP = 3.37) and metabolic stability . This substitution pattern is distinct from alternative regioisomers and enables systematic structure-activity relationship (SAR) exploration.

Biphasic System Design Using Density Differential

The 20% higher density of 2-bromo-4-methylbenzo[D]thiazole (1.644 g/cm³) relative to its chloro analog (1.365 g/cm³) can be exploited in the design of biphasic reaction workups and centrifugal separations . In mixed halogen systems where both bromo and chloro substrates are employed, this density differential facilitates selective phase separation during aqueous-organic extraction protocols.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling Substrate
Bromo leaving group reactivity under standard Pd catalysis
Cross-coupling yield with aryl/heteroaryl boronic acids
Thiol Cross-Coupling Electrophile
Activated C-Br bond for C–S bond formation
Thiolation efficiency and scope with alkyl/aryl thiols
Benzothiazole Scaffold Diversification
4-Methyl substitution pattern and LogP ~3.37
SAR exploration for bioactive compound libraries
Biphasic Workup Design
Higher density vs. chloro analogs (predicted ~1.64 g/cm³)
Selective phase separation during extraction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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